molecular formula C6H6BrN B184072 2-Bromo-3-methylpyridine CAS No. 3430-17-9

2-Bromo-3-methylpyridine

Cat. No.: B184072
CAS No.: 3430-17-9
M. Wt: 172.02 g/mol
InChI Key: PZSISEFPCYMBDL-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the second position and a methyl group at the third position on the pyridine ring. This compound is a clear, slightly yellow to light brown liquid with a molecular weight of 172.02 g/mol .

Mechanism of Action

Target of Action

2-Bromo-3-methylpyridine is a type of halogenated methylpyridine compound . It is primarily used as an intermediate in organic synthesis It is known to be used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors .

Mode of Action

It is known to be involved in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors work by competitively inhibiting the adenosine triphosphate (ATP) binding site of the p38α MAP kinase, thereby preventing the phosphorylation and activation of the kinase .

Biochemical Pathways

This compound is involved in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α MAP kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes, such as the release of pro-inflammatory cytokines . Therefore, the inhibition of p38α MAP kinase can be used as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Result of Action

As a precursor in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, its ultimate effect would be the inhibition of the p38α map kinase . This could result in the reduction of pro-inflammatory cytokine release, potentially providing therapeutic benefits in cytokine-driven diseases .

Action Environment

The action of this compound, like other organic compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with it. For instance, it should be kept away from strong oxidizing agents and heat sources . Furthermore, it should be stored in a cool, well-ventilated environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylpyridine can be synthesized through various methods. One common method involves the bromination of 3-methylpyridine. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

    Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products:

Scientific Research Applications

2-Bromo-3-methylpyridine has a wide range of applications in scientific research:

Properties

IUPAC Name

2-bromo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSISEFPCYMBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277793
Record name 2-bromo-3-methylpyridine
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Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-17-9
Record name 2-Bromo-3-methylpyridine
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Record name NSC 4244
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Record name 3430-17-9
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Record name 2-bromo-3-methylpyridine
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Record name 2-bromo-3-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 2-Bromo-3-methylpyridine play in the formation of molecular salts with bromanilic acid?

A1: this compound acts as a proton acceptor in the formation of molecular salts with bromanilic acid. [] Specifically, the nitrogen atom in the pyridine ring readily accepts a proton from the bromanilic acid molecule, leading to a charge-assisted bifurcated N-H...O hydrogen bond. This interaction is crucial in the crystal engineering of these complexes, influencing the resulting supramolecular synthons and overall crystal packing. []

Q2: How does the presence of this compound as a ligand influence the magnetic properties of copper(II) complexes?

A2: Research indicates that incorporating this compound as a ligand in dichlorocopper(II) complexes can significantly impact their magnetic behavior. [] In the crystal structure of dichloro(this compound)copper(II), the copper(II) ions are bridged by chloride ions, forming chains. Notably, the presence of this compound as a ligand contributes to a square pyramidal coordination geometry around the copper(II) ions. [] This specific arrangement, alongside the bridging chloride ions, facilitates ferromagnetic exchange interactions along the chains, leading to an overall ferromagnetic behavior observed at low temperatures. []

Q3: Can this compound be utilized in the synthesis of other complex molecules, and if so, how?

A3: Yes, this compound serves as a valuable starting material in organic synthesis. One notable example is its application in the asymmetric synthesis of (-)-evoninic acid, a naturally occurring sesquiterpenoid. [] The process involves using a this compound-derived Gilman homocuprate reagent, which undergoes conjugate addition to an α,β-unsaturated ester. [] This crucial step, followed by subsequent modifications, allows for the efficient construction of the target molecule with the desired stereochemistry. []

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